molecular formula C16H11N3O B2783777 (((4-Phenoxyphenyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 910417-90-2

(((4-Phenoxyphenyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2783777
CAS No.: 910417-90-2
M. Wt: 261.284
InChI Key: HKKMVIUDCMFMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(((4-Phenoxyphenyl)amino)methylene)methane-1,1-dicarbonitrile is a specialized dicarbonitrile reagent designed for synthetic organic and medicinal chemistry research. Its structure features an electron-rich ((4-phenoxyphenyl)amino)methylene moiety attached to a reactive methane-1,1-dicarbonitrile group. This configuration makes it a valuable building block for constructing nitrogen-containing heterocycles, which are core structures in numerous active pharmaceutical ingredients and functional materials . The dicarbonitrile group can act as a key synthon in multicomponent reactions, enabling the efficient, one-pot synthesis of complex molecular architectures with high atom economy . This reagent is particularly useful for exploring new pathways in the synthesis of quinoline and pyridine derivatives, heterocyclic classes that are prevalent in compounds with documented biological activity . Researchers can leverage its molecular framework to develop novel chemical entities for screening against various biological targets or for creating advanced polymers with specific thermal and mechanical properties . The presence of the propanedinitrile (malononitrile-derived) group is a common feature in several classes of pharmaceuticals and agrochemicals, underscoring its utility in lead-oriented synthesis . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-phenoxyanilino)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c17-10-13(11-18)12-19-14-6-8-16(9-7-14)20-15-4-2-1-3-5-15/h1-9,12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKMVIUDCMFMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (((4-Phenoxyphenyl)amino)methylene)methane-1,1-dicarbonitrile, also known by its CAS number 4162612, is a member of the dicarbonitrile family and features a complex structure that includes phenoxy and phenylamine moieties. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₂N₄
  • Molecular Weight : 260.29 g/mol
  • Structural Characteristics : The compound contains both phenyl and phenoxy groups which contribute to its biological activity through various interactions with biological targets.

Biological Activity Overview

The biological activity of (((4-Phenoxyphenyl)amino)methylene)methane-1,1-dicarbonitrile has been investigated in several studies highlighting its potential as an anticancer agent and its effects on various cellular processes.

Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing the 1,3,4-oxadiazole unit have demonstrated potent cytotoxicity against various cancer cell lines, including:

CompoundCell LineIC₅₀ (µM)Mechanism
5aMCF-70.48Induces apoptosis via caspase activation
5bU-9370.78Cell cycle arrest at G1 phase
DoxorubicinMCF-71.93Standard reference

Studies indicate that the presence of electron-withdrawing groups (EWGs) enhances biological activity by stabilizing the compound's interaction with target proteins .

The proposed mechanisms for the anticancer effects of (((4-Phenoxyphenyl)amino)methylene)methane-1,1-dicarbonitrile include:

  • Apoptosis Induction : Flow cytometry assays have revealed that this compound can trigger apoptosis in cancer cells through the activation of caspases .
  • Cell Cycle Arrest : Similar compounds have shown the ability to halt cell proliferation at specific phases of the cell cycle, particularly G1 phase, which is crucial for cancer treatment strategies .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives of dicarbonitriles and tested their cytotoxicity against MCF-7 and A549 cell lines. The results indicated that modifications in the phenyl ring significantly affected biological potency, with some derivatives exhibiting IC₅₀ values lower than standard chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that substituents on the aromatic rings play a critical role in determining the efficacy of these compounds against cancer cell lines. The introduction of EWGs at specific positions was found to enhance activity significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of dicarbonitrile derivatives with modified aryl/heteroaryl substituents. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications/Properties References
(((4-Phenoxyphenyl)amino)methylene)methane-1,1-dicarbonitrile C₁₆H₁₁N₃O 261.28 4-Phenoxyphenylamino Potential catalytic/biological activity
3-Benzoyl-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile (BMPD) C₃₃H₂₆N₂O₃ 510.58 Methoxyphenyl, benzoyl, hydroxy Corrosion inhibitor for carbon steel
2-amino-4-methyl-6-(4-methylsulfonylphenyl)benzene-1,3-dicarbonitrile (B5A) C₁₆H₁₃N₃O₂S 311.36 Methylsulfonylphenyl Catalyst in organic reactions
(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile C₁₆H₈ClF₃N₄S 380.78 Pyridylthio, trifluoromethyl, chloro Unknown (lab-scale synthesis)
(((4-(((4-Methylpyrimidin-2-yl)amino)sulfonyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile C₁₅H₁₂N₆O₂S 348.36 Sulfonyl, pyrimidinyl Unknown (supplier-listed compound)

Key Comparative Findings

Electronic Effects: The phenoxyphenyl group in the target compound is less electron-withdrawing compared to the methylsulfonylphenyl group in B5A . This difference may influence catalytic activity in redox reactions. The trifluoromethyl and chloro substituents in the pyridylthio analog enhance lipophilicity and resistance to metabolic degradation, which is absent in the target compound .

Functional Performance: BMPD demonstrates superior corrosion inhibition (85–92% efficiency at 1 mM in HCl) due to its mixed adsorption mechanism (Langmuir model) and protective film formation . The target compound lacks documented corrosion studies. B5A and related biphenyl derivatives exhibit catalytic activity in coupling reactions, attributed to their electron-deficient aromatic cores . The phenoxyphenyl group in the target compound may offer similar reactivity but with reduced steric hindrance.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to BMPD (e.g., Knoevenagel condensation of aryl amines with malononitrile derivatives) . However, the phenoxy group introduces challenges in regioselective functionalization compared to sulfonyl or pyridyl analogs .

Safety and Stability: Analogous dicarbonitriles (e.g., ((8-Quinolylamino)methylene)methane-1,1-dicarbonitrile) are classified as laboratory-use-only chemicals due to undefined toxicological profiles . The phenoxyphenyl variant likely shares similar handling requirements.

Q & A

Q. What are the standard synthetic routes for (((4-Phenoxyphenyl)amino)methylene)methane-1,1-dicarbonitrile, and what reaction conditions are critical for reproducibility?

The compound is synthesized via condensation reactions involving 4-phenoxybenzaldehyde and malononitrile under basic conditions (e.g., piperidine or sodium ethoxide). Key parameters include:

  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.
  • Inert atmosphere : Nitrogen or argon is used to prevent oxidation of intermediates.
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) enhance reaction efficiency .
  • Purification : Column chromatography with hexane/ethyl acetate gradients is recommended for isolating the pure product .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the structure, with characteristic peaks for the phenoxy group (δ 6.8–7.4 ppm) and nitrile groups (δ 110–120 ppm in 13^13C) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 212.25) .
  • X-ray crystallography : Resolves stereochemical details and confirms the planar geometry of the dicarbonitrile moiety .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Although not classified as hazardous, precautionary measures include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste disposal : Incinerate in a chemical waste facility to avoid environmental release .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized, and what are common sources of variability?

Yield optimization requires:

  • Catalyst screening : Transition metal catalysts (e.g., Cu(I)) may accelerate condensation kinetics.
  • Reaction time adjustments : Extended durations (>12 hours) improve conversion but risk side reactions (e.g., hydrolysis of nitrile groups).
  • By-product analysis : Monitor intermediates via TLC or HPLC to identify competing pathways (e.g., dimerization) .

Q. What strategies are recommended for resolving contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

Contradictions often arise from assay conditions or impurity profiles. Methodological solutions include:

  • Standardized assays : Use identical enzyme sources (e.g., recombinant human CYP450 isoforms) and substrate concentrations.
  • Purity validation : Characterize batches via HPLC (>98% purity) to exclude confounding effects from by-products .
  • Dose-response studies : Establish EC50_{50}/IC50_{50} curves under controlled pH and temperature .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions. For example, the parent compound’s high logP (~3.5) suggests poor aqueous solubility, prompting substitution with polar groups (e.g., hydroxyl or amine) .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) to prioritize derivatives with improved binding affinities .

Q. What experimental approaches are suitable for investigating this compound’s potential as a corrosion inhibitor?

  • Electrochemical impedance spectroscopy (EIS) : Measure corrosion resistance on carbon steel in acidic media.
  • Surface analysis : Use SEM/EDS to evaluate inhibitor adsorption and film formation .
  • Comparative studies : Test derivatives with modified substituents (e.g., electron-withdrawing groups) to correlate structure with inhibition efficiency .

Methodological Notes

  • Data validation : Cross-reference spectral data with PubChem entries (CID 22347227) to ensure consistency .
  • Controlled experiments : Include negative controls (e.g., malononitrile alone) to confirm observed biological effects are compound-specific .
  • Collaborative workflows : Combine synthetic chemistry with computational and biological teams to accelerate structure-activity relationship (SAR) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.